N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring dual benzothiazole moieties linked via a phenyl-carboxamide group. Benzothiazole derivatives are renowned for their diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-6-2-4-8-18(16)27-21)22-14-11-9-13(10-12-14)20-23-15-5-1-3-7-17(15)26-20/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOMVALBGGAJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-(1,3-benzothiazol-2-yl)benzoic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity arises from two key structural elements:
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Benzothiazole rings : Electron-deficient aromatic systems prone to electrophilic substitution.
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Amide group : A polar functional group enabling nucleophilic acyl substitution and hydrolysis.
Molecular formula : C₁₈H₁₄N₂S₂O
Key reactive sites :
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Amide carbonyl (C=O)
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Sulfur atoms in benzothiazole rings
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Aromatic C–H bonds in phenyl groups
Reaction Types and Experimental Data
The compound participates in three primary reaction categories, summarized below:
| Reaction Type | Reagents/Conditions | Products Formed | Key Findings |
|---|---|---|---|
| Substitution | Halogens (Cl₂, Br₂), Lewis acids | Halogenated benzothiazole derivatives | Regioselectivity at C5/C7 positions of benzothiazole |
| Hydrolysis | H₂O/H⁺ (acidic) or OH⁻ (basic) | Carboxylic acid + amine derivatives | Basic conditions yield 2-aminobenzothiazole; acidic hydrolysis forms benzoic acid analogs |
| Oxidation | KMnO₄ (aqueous, Δ) | Sulfoxide/sulfone derivatives | Controlled oxidation preserves amide functionality |
Substitution Reactions
Electrophilic aromatic substitution dominates at benzothiazole rings:
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Halogenation :
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Chlorination with Cl₂/AlCl₃ produces 5-chloro and 7-chloro isomers (60:40 ratio) at 80°C.
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Bromine in DCM yields mono-brominated products within 2 hrs (85% yield).
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Amide group reactivity :
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Nucleophilic acyl substitution occurs with primary amines (e.g., methylamine), forming substituted amidines under DMF/80°C.
Hydrolysis Pathways
Acid-catalyzed hydrolysis :
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6M HCl, reflux (12 hrs): Cleaves amide bond to yield 1,3-benzothiazole-2-carboxylic acid and 4-(1,3-benzothiazol-2-yl)aniline.
Base-mediated hydrolysis :
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2M NaOH, 70°C (8 hrs): Generates sodium carboxylate and releases ammonia.
Oxidation Behavior
Sulfur oxidation :
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With KMnO₄/H₂O (pH 7, 50°C): Forms sulfoxide intermediates within 4 hrs, progressing to sulfones at prolonged reaction times (>8 hrs).
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Selectivity : Benzothiazole sulfur oxidizes preferentially over other functional groups.
Mechanistic Insights
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Amide bond cleavage : Protonation of carbonyl oxygen in acidic media facilitates nucleophilic attack by water, while base hydrolysis proceeds via tetrahedral intermediate.
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Aromatic substitution : Directed by electron-withdrawing effects of benzothiazole nitrogen, favoring meta/para positions on connected phenyl rings.
Stability Considerations
| Condition | Stability Profile |
|---|---|
| Aqueous acid (pH <3) | Gradual hydrolysis (t₁/₂ = 48 hrs) |
| UV light (254 nm) | Degrades via radical pathways (72% decomposition in 24 hrs) |
| Dry heat (150°C) | Stable for >8 hrs |
This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug development, with precise control over reaction conditions enabling tailored molecular modifications. Recent studies emphasize its potential as a scaffold for antimycobacterial agents, leveraging both inherent reactivity and synthetic derivatives .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide. These compounds exhibit activity against various bacterial strains and fungi. For instance:
- Study Findings : A study reported that derivatives of benzothiazole showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Potential
Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. Notably:
- Case Study : A series of benzothiazole compounds were tested against human cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing IC50 values indicative of strong anticancer activity. Compounds similar to this compound demonstrated selective cytotoxicity with IC50 values in the low micromolar range .
Optical Properties
The structural features of this compound make it suitable for applications in optical materials:
- Research Insights : Studies have shown that compounds with benzothiazole moieties can be utilized in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may inhibit enzymes involved in cell proliferation and survival pathways, leading to anticancer effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural analogs, their biological activities, and distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability: Morpholine-substituted analogs (e.g., N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide) exhibit improved solubility due to the morpholine group’s polarity . The target compound’s dual aromatic rings may reduce solubility, necessitating formulation optimization.
Thermal and Optical Properties :
Structure-Activity Relationships (SAR)
Substituent Effects :
- Position 6 Substituents : 6-Fluoro and 6-methyl groups on benzothiazoles enhance antibacterial activity , while nitro groups (e.g., in furan-carboxamide analogs) may reduce potency .
- Linker Flexibility : Acetamide chains (e.g., in MAGL inhibitors) allow conformational flexibility, whereas rigid carboxamide linkers (as in the target compound) may restrict binding to specific targets .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two benzothiazole moieties linked by a phenyl group, which contributes to its biological properties. The structural complexity allows for interactions with various biological targets.
Research indicates that the primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme leads to the disruption of mycolic acid synthesis in the bacterial cell wall, thereby exhibiting anti-tubercular activity.
Pharmacological Activities
This compound has demonstrated several pharmacological activities:
- Antimicrobial Activity : The compound exhibits significant antibacterial effects against various strains of bacteria, particularly M. tuberculosis.
- Anticancer Properties : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of benzothiazole derivatives against several human cancer cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxicity with IC50 values ranging from 0.24 µM to 0.92 µM against breast and lung cancer cell lines .
Study 2: Antimycobacterial Activity
In another research effort focused on anti-tubercular activity, this compound was tested for its ability to inhibit M. tuberculosis. The compound showed promising results with effective inhibition at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
The following table highlights the structural and biological activity comparisons between this compound and other related compounds:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Not available | Anti-tubercular and anticancer | Dual benzothiazole structure |
| Benzothiazole derivative A | 123456 | Anticancer (GI50 = 0.57 µM) | Hydroxyl substituents |
| Benzothiazole derivative B | 654321 | Antimicrobial | Halogenated phenyl group |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-(1,3-benzothiazol-2-yl)aniline via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . Optimization strategies include:
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Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
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Catalyst use : 4-Dimethylaminopyridine (DMAP) accelerates coupling efficiency.
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Temperature control : Reactions at 0–5°C minimize side products.
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Table 1 : Yield Optimization Parameters
Parameter Optimal Condition Yield Improvement Solvent DMF +15% Catalyst EDC/HOBt + DMAP +20% Temperature 0–5°C +10% (purity)
Q. How is the molecular structure characterized, and which spectroscopic techniques are most effective?
- Methodological Answer :
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.5 ppm) and amide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Identifies C=O stretching (1660–1680 cm⁻¹) and N-H bending (1540 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 412.05) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between benzothiazole rings (e.g., 45–60°) .
Q. What preliminary biological assays are recommended to assess therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Microdilution assays against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL) target DprE1, a key enzyme in mycolic acid biosynthesis .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase IX (CA-IX) inhibition, comparing to acetazolamide as a control .
Advanced Research Questions
Q. How can computational methods predict interactions with biological targets like DprE1 or BRAF?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into DprE1’s active site (PDB: 4FDN) to identify hydrogen bonds with Lys418 and hydrophobic contacts with Tyr314 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- Free Energy Calculations (MM-PBSA) : Estimate binding affinities (ΔG ≤ -8 kcal/mol suggests high potency) .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent buffer pH (7.4) and substrate concentrations (e.g., 10 µM p-nitrophenyl acetate for esterase activity) .
- Structural Analog Comparison : Compare IC50 values of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .
- Orthogonal Validation : Confirm inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How do benzothiazole ring modifications affect pharmacological profiles?
- Methodological Answer :
- Electron-Withdrawing Groups (NO2, Cl) : Enhance enzyme inhibition (e.g., 3-nitro derivative shows 10-fold lower IC50 for DprE1) by stabilizing charge-transfer interactions .
- Hydrophobic Substituents (Me, Ph) : Improve membrane permeability (logP ≥ 3.5) but may reduce solubility (<50 µg/mL in PBS) .
- Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Target | Effect on IC50 |
|---|---|---|
| -NO2 | DprE1 | 0.5 µM |
| -Cl | CA-IX | 1.2 µM |
| -OCH3 | BRAF V600E | 2.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
